![molecular formula C19H22ClN3O3S B2845115 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide CAS No. 897458-03-6](/img/structure/B2845115.png)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The synthesis of these compounds was part of a broader effort to design and develop novel molecules to treat cancer .Molecular Structure Analysis
The molecular structure of this compound is part of the imidazo[2,1-b]thiazole class of compounds . These compounds are characterized by a fused heterocyclic structure that includes an imidazole ring and a thiazole ring .Scientific Research Applications
- Application : Researchers have investigated the anti-cancer potential of this compound. It may inhibit tumor cell proliferation, induce apoptosis, or interfere with specific signaling pathways. Further studies are needed to explore its efficacy against different cancer types .
- Application : This compound has been studied for its ability to stimulate CAR nuclear translocation. Understanding its impact on CAR-regulated gene expression could have implications for drug metabolism and toxicity .
- Application : Researchers have explored novel benzothiazole-based imidazo[2,1-b]thiazole scaffolds. These scaffolds may serve as starting points for developing new drugs targeting various diseases .
Anti-Cancer Activity
Constitutive Androstane Receptor (CAR) Activation
Benzothiazole-Based Scaffold Synthesis
Anti-Tumor Effects
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist to the CAR . It stimulates the nuclear translocation of CAR, which then binds to the promoter regions of its target genes and modulates their transcription .
Biochemical Pathways
The activation of CAR by the compound can affect various biochemical pathways. These include the metabolism of xenobiotics and the transport of drugs . The downstream effects of these changes can influence the body’s response to various drugs and chemicals.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The activation of CAR by the compound can lead to changes in the expression of genes involved in drug metabolism and transport . This can alter the body’s response to various drugs and chemicals, potentially enhancing their efficacy or reducing their toxicity.
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYHFZPJAUKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.